molecular formula C7H13NO B8187013 (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B8187013
M. Wt: 127.18 g/mol
InChI Key: XFSRTKPKEPJBMN-RQJHMYQMSA-N
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Description

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol is a chemical compound with the molecular formula C7H13NO. It is a derivative of cyclohexene, featuring an amino group and a hydroxyl group attached to the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of cyclohexene. Common reagents used in the synthesis include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using hydrogenation techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-(5-Amino-cyclohex-3-enyl)-methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

[(1R,5R)-5-aminocyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRTKPKEPJBMN-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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